

In-Depth Technical Guide to ML318: A Potent Inhibitor of PvdQ Acylase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML318

Cat. No.: B560466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML318 is a potent, selective, and cell-permeable small molecule inhibitor of the *Pseudomonas aeruginosa* enzyme PvdQ acylase. As a critical component in the biosynthesis of the siderophore pyoverdine, PvdQ represents a promising target for the development of novel anti-virulence agents to combat *P. aeruginosa* infections. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **ML318**, including detailed experimental protocols and a visualization of its mechanism of action within the pyoverdine biosynthesis pathway.

Chemical Properties and Structure

ML318 is a biaryl nitrile compound with the chemical formula $C_{16}H_{11}N_3$. Its structure and key identifiers are detailed below.

| Property | Value |
|---------------------|---|
| IUPAC Name | 2-((3-aminophenyl)(phenyl)methylene)malononitrile |
| CAS Number | 1610516-67-0[1] |
| Molecular Formula | C ₁₆ H ₁₁ N ₃ |
| Molecular Weight | 257.28 g/mol |
| SMILES | <chem>C1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC(=CC=C2)N</chem> |
| PubChem CID | 56604881 |
| Physical Properties | |
| Melting Point | Not publicly available |
| Boiling Point | Not publicly available |
| Density | Not publicly available |

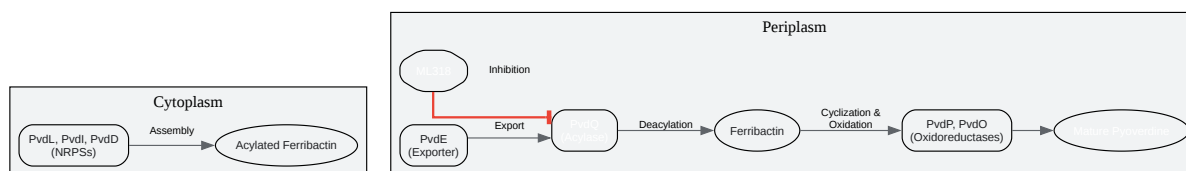
Biological Activity and Quantitative Data

ML318 is a highly potent inhibitor of PvdQ acylase, an Ntn-type hydrolase involved in the maturation of the siderophore pyoverdine in *Pseudomonas aeruginosa*. By inhibiting PvdQ, **ML318** effectively disrupts pyoverdine production, leading to a reduction in bacterial growth under iron-limiting conditions.[2] This anti-virulence strategy offers a potential alternative to traditional antibiotics.

| Assay | Target/Organism | IC ₅₀ / Activity | Reference |
|--|--------------------|-----------------------------------|-----------|
| PvdQ Acylase Inhibition (in vitro) | P. aeruginosa PvdQ | 20 nM | [2] |
| P. aeruginosa Growth Inhibition (iron-limiting conditions) | P. aeruginosa PAO1 | 19 µM | [2] |
| Pyoverdine Production Inhibition | P. aeruginosa | - | - |
| Mammalian Cell Toxicity | HeLa Cells | No apparent toxicity up to 100 µM | - |

Mechanism of Action and Signaling Pathway

ML318 exerts its effect by directly targeting the PvdQ acylase in the periplasm of *Pseudomonas aeruginosa*. PvdQ is responsible for deacylating the ferribactin precursor, a crucial step in the pyoverdine biosynthesis pathway. Inhibition of PvdQ leads to the accumulation of the acylated precursor and a subsequent halt in the production of mature pyoverdine, a key siderophore for iron acquisition.



[Click to download full resolution via product page](#)

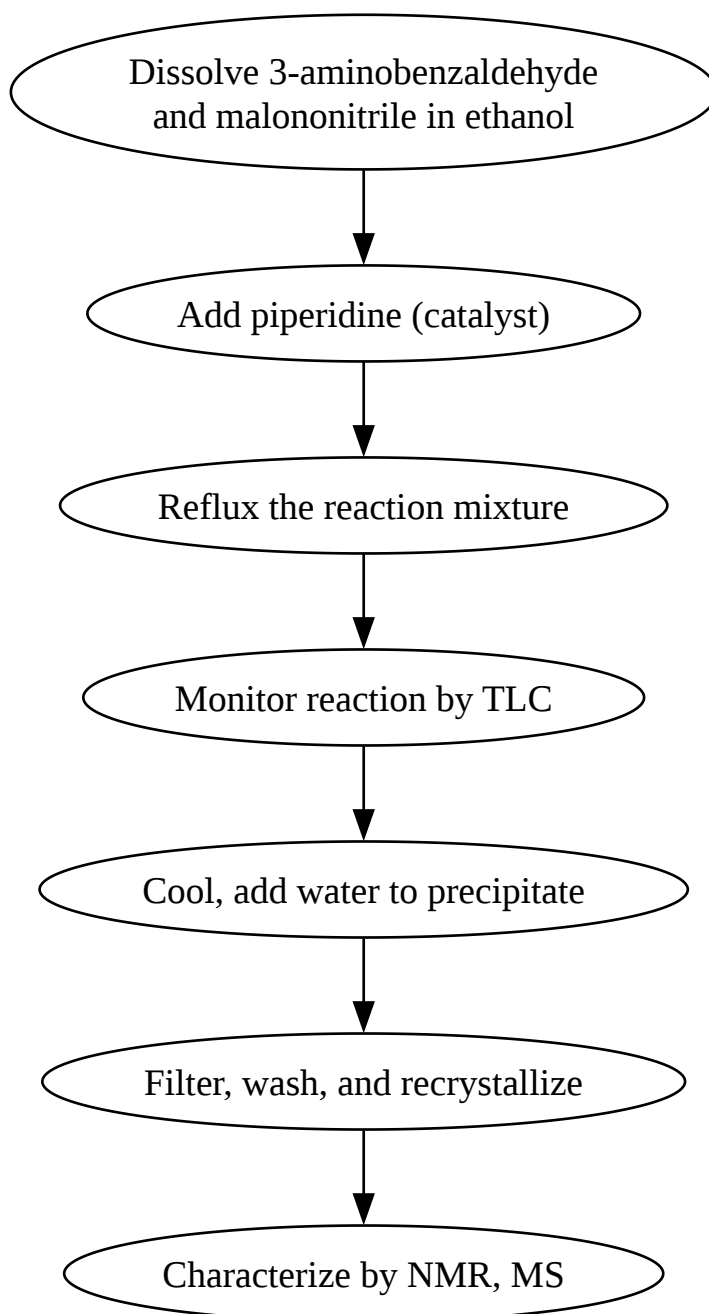
Caption: Inhibition of the Pyoverdine Biosynthesis Pathway by **ML318**.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of **ML318**, based on established methodologies.

Synthesis of ML318 (Representative Protocol)

The synthesis of **ML318** can be achieved via a Knoevenagel condensation reaction.



[Click to download full resolution via product page](#)

Caption: Workflow for the PvdQ acylase fluorescence-based inhibition assay.

Materials:

- Purified PvdQ acylase
- **ML318** (or other test compounds)
- 4-Methylumbelliferyl-laurate (4-MU-laurate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
- DMSO (for compound dissolution)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

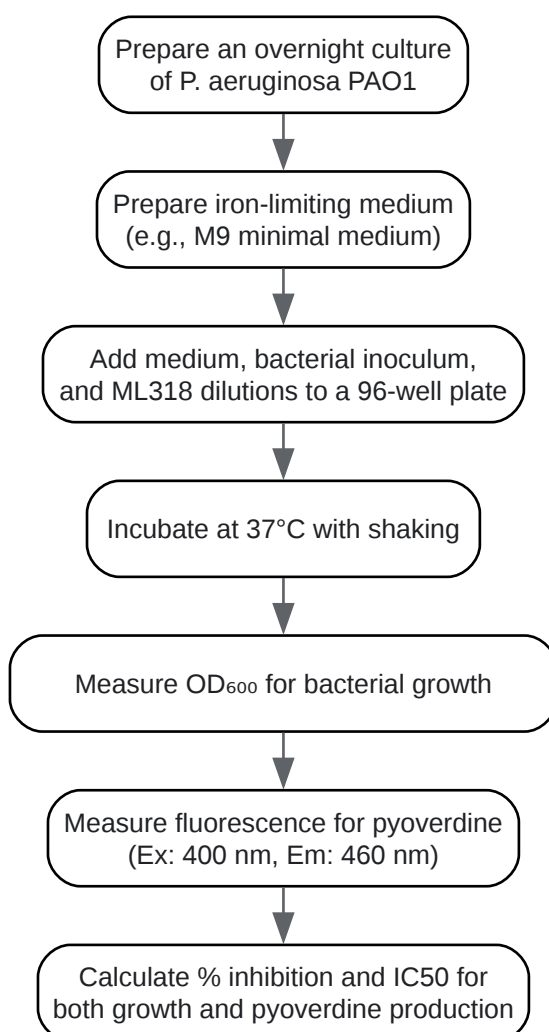
- Prepare a stock solution of **ML318** in DMSO and create a serial dilution in assay buffer.
- In a 96-well plate, add assay buffer, the purified PvdQ enzyme, and the serially diluted **ML318** or DMSO control.
- Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Prepare a solution of the fluorogenic substrate, 4-MU-laurate, in the assay buffer.
- Initiate the enzymatic reaction by adding the 4-MU-laurate solution to each well.
- Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.
- Determine the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

- Calculate the percentage of inhibition for each **ML318** concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the **ML318** concentration and fit the data to a dose-response curve to determine the IC_{50} value.

P. aeruginosa Growth and Pyoverdine Production Inhibition Assay

This assay assesses the ability of **ML318** to inhibit bacterial growth and pyoverdine production in an iron-limited environment.

Workflow for Growth and Pyoverdine Inhibition Assay



[Click to download full resolution via product page](#)

Caption: Workflow for the *P. aeruginosa* growth and pyoverdine inhibition assay.

Materials:

- *Pseudomonas aeruginosa* PAO1 strain
- Iron-limiting growth medium (e.g., M9 minimal medium supplemented with succinate and casamino acids)
- **ML318** (or other test compounds)
- DMSO
- 96-well clear-bottom microplates
- Microplate reader capable of measuring both absorbance and fluorescence

Procedure:

- Grow an overnight culture of *P. aeruginosa* PAO1 in a rich medium (e.g., LB broth).
- Wash the bacterial cells with the iron-limiting medium and dilute to a starting optical density (OD₆₀₀) of ~0.05.
- In a 96-well plate, add the iron-limiting medium, the bacterial inoculum, and serially diluted **ML318** or a DMSO control.
- Incubate the plate at 37°C with shaking for 18-24 hours.
- After incubation, measure the bacterial growth by reading the absorbance at 600 nm (OD₆₀₀).
- To measure pyoverdine production, centrifuge the plate to pellet the bacteria (or use a separate plate with cell-free supernatant).

- Measure the fluorescence of the supernatant at an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.
- Calculate the percentage of inhibition for both bacterial growth and pyoverdine production for each **ML318** concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the **ML318** concentration and fit the data to determine the respective IC₅₀ values.

Conclusion

ML318 is a valuable chemical probe for studying the role of pyoverdine in *Pseudomonas aeruginosa* pathogenesis. Its high potency and selectivity for PvdQ acylase make it an excellent tool for in vitro and in cell-based assays. The detailed information and protocols provided in this guide are intended to facilitate further research into **ML318** and the development of novel anti-virulence therapies targeting pyoverdine biosynthesis. Further studies are warranted to evaluate the in vivo efficacy and pharmacokinetic properties of **ML318** and its analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Novel Pyoverdine Inhibitors Mitigate *Pseudomonas aeruginosa* Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to ML318: A Potent Inhibitor of PvdQ Acylase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560466#chemical-properties-and-structure-of-ml318]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com